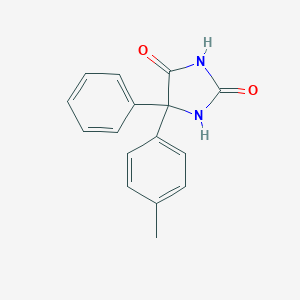

5-(p-Methylphenyl)-5-phenylhydantoin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32105. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023654 | |

| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51169-17-6 | |

| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 5-phenyl-5-(p-tolyl)hydantoin, belongs to the hydantoin (B18101) class of heterocyclic compounds. Hydantoin and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and antitumor properties. The structural motif of 5,5-disubstituted hydantoins is a key feature in several marketed drugs. This guide focuses on the chemical synthesis of the title compound, providing a robust foundation for its preparation and further investigation.

Synthetic Pathway: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1][2][3] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate.[4] For the synthesis of the target molecule, the readily available starting material is 4-methylbenzophenone (B132839).

The reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, ammonia (B1221849) (from ammonium carbonate), and cyanide. This intermediate then undergoes cyclization upon reaction with carbon dioxide (also from ammonium carbonate) to yield the hydantoin product.[4]

Caption: General reaction scheme for the Bucherer-Bergs synthesis.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from established protocols for the Bucherer-Bergs synthesis of 5,5-diarylhydantoins.[1][4]

Materials:

-

4-Methylbenzophenone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (B145695) (95%)

-

Water (distilled or deionized)

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzophenone, potassium cyanide, and ammonium carbonate. A typical molar ratio of ketone to potassium cyanide to ammonium carbonate is 1:2:2.[4] For example, for 10 mmol of 4-methylbenzophenone (1.96 g), use 20 mmol of potassium cyanide (1.30 g) and 20 mmol of ammonium carbonate (1.92 g).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.[4] The reaction is typically carried out for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. The acidification should be done slowly and with cooling, as it may be exothermic. The target hydantoin product is insoluble in acidic solution and will precipitate out. Check the pH to ensure it is acidic.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound.[4]

-

Drying: Dry the purified product in a vacuum oven.

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

This section summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Starting Material | 4-Methylbenzophenone | N/A |

| Molecular Formula | C₁₆H₁₄N₂O₂ | N/A |

| Molecular Weight | 266.30 g/mol | N/A |

| Reaction Type | Bucherer-Bergs Reaction | [1][2] |

| Typical Yield | 66% | |

| Melting Point | 225-226 °C | |

| Appearance | White to off-white solid | N/A |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.25 (s, 3H, CH₃), 7.10-7.45 (m, 9H, Ar-H), 8.65 (s, 1H, NH), 10.85 (s, 1H, NH) | |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 20.6, 68.1, 126.3, 127.8, 128.2, 128.8, 136.9, 137.9, 141.1, 155.8, 174.9 |

Safety Considerations

-

Potassium Cyanide: Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

Acidification: The acidification step with concentrated hydrochloric acid should be performed slowly and with cooling to control the exothermic reaction and the evolution of hydrogen cyanide gas. This step must be carried out in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound from 4-methylbenzophenone. The procedure is well-established and can be performed in a standard laboratory setting with appropriate safety precautions. The information provided in this guide serves as a comprehensive resource for researchers and scientists interested in the preparation and study of this and related hydantoin compounds for potential applications in drug discovery and development.

References

An In-depth Technical Guide to 5-(p-Methylphenyl)-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and known applications of 5-(p-Methylphenyl)-5-phenylhydantoin. This compound, a derivative of hydantoin (B18101), is significant as an impurity of the anticonvulsant drug Phenytoin (B1677684) (Phenytoin Impurity F) and serves as a crucial internal standard in analytical chemistry for the quantitative determination of antiepileptic drugs.[1][2] This document consolidates key data to support research, drug development, and analytical applications involving this molecule.

Chemical and Physical Properties

This compound, also known by its synonyms 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione and 5-Phenyl-5-(p-tolyl)hydantoin, is a heterocyclic aromatic compound.[1][3] Its core structure is an imidazolidine-2,4-dione ring substituted at the 5-position with both a phenyl group and a p-tolyl (4-methylphenyl) group.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | [2][5] |

| Synonyms | Phenytoin Imp. F (EP), MPPH, NSC 32105 | [1][3] |

| CAS Number | 51169-17-6 | [1][3][6] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][6] |

| Molecular Weight | 266.29 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Melting Point | 225-226 °C | [1][6] |

| Boiling Point | 409.5°C (rough estimate) | [6] |

| Solubility | Soluble (50 mg/mL) in DMF:HCl (2:1) | [1] |

| pKa (Predicted) | 8.33 ± 0.10 | [6] |

| LogP | 2.73560 | [6] |

| XLogP3 | 2.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Density | 1.227 g/cm³ | [6] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Summary of Spectral Data

| Technique | Solvent/Method | Key Observations | Source |

| ¹H NMR | DMSO-d₆ | Signals corresponding to the methyl protons of the tolyl group, aromatic protons of both phenyl and tolyl rings, and the N-H protons of the hydantoin ring are expected. | [7] |

| Mass Spectrometry | GC-MS | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [8] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (from the hydantoin ring), and aromatic C-H stretching are observed. | [9] |

Experimental Protocols

Synthesis of 5,5-Disubstituted Hydantoins (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and versatile method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. While a specific protocol for this compound is not detailed in the provided results, a general procedure can be adapted.

Reactants:

-

4-Methylbenzophenone (the corresponding ketone)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Solvent (e.g., Ethanol (B145695)/Water mixture)

Methodology:

-

A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically an aqueous ethanol solution.

-

The mixture is heated under reflux in a sealed vessel for several hours. The reaction involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (B1221849) and subsequent cyclization and rearrangement to form the hydantoin ring.

-

After the reaction is complete, the mixture is cooled.

-

Acidification of the reaction mixture with a mineral acid (e.g., HCl) causes the precipitation of the crude 5,5-disubstituted hydantoin.[10]

-

The precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[9]

Analytical Method: Use as an Internal Standard

This compound is utilized as an internal standard for the quantitative analysis of phenytoin in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Methodology:

-

Sample Preparation: A known concentration of this compound (the internal standard) is added to the biological samples (e.g., blood, saliva, or brain microdialysate) containing the analyte (phenytoin).

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using a suitable solvent extraction method.

-

Derivatization: The extracted compounds may be derivatized to improve their volatility and chromatographic properties for GC analysis.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The compounds are separated on the gas chromatography column and detected by the mass spectrometer.

-

Quantification: The concentration of phenytoin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

Applications and Biological Relevance

The primary applications of this compound stem from its structural similarity to phenytoin.

-

Analytical Internal Standard: Its most prominent use is as an internal standard in chromatography-based methods (GC-MS) for the precise quantification of phenytoin in clinical and forensic toxicology.[1] Its similar chemical structure and extraction properties to phenytoin ensure reliable and accurate measurements.

-

Chemical Synthesis: It serves as a reactant for the synthesis of other specialized compounds, such as N-chlorohydantoins.[6]

-

Research Applications: It has been described as an "antibody agent," suggesting potential use in immunological studies, though further details are sparse.[3][6] It was also used in tests to determine the chromatographic properties of C8- or C18-bonded phases for toxicological screening.[1]

-

Human Exposome: The compound has been detected in human blood, indicating that it is part of the human exposome.[4] As it is not a naturally occurring metabolite, its presence is due to exposure to the compound itself or its parent compounds like phenytoin.[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Pictograms: Health hazard, Exclamation mark.[1]

-

Signal Word: Warning.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, gloves, and a type P3 (EN 143) respirator or N95 dust mask, should be worn when handling this compound to minimize exposure.[1]

Conclusion

This compound is a well-characterized compound with significant, albeit niche, applications in the fields of analytical and synthetic chemistry. Its role as an internal standard is vital for the accurate therapeutic monitoring and toxicological assessment of phenytoin. The data and protocols summarized in this guide offer a foundational resource for professionals engaged in research and development involving this and related hydantoin structures. Due diligence in handling is required due to its potential health hazards.

References

- 1. This compound = 99 51169-17-6 [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]

- 5. This compound, (R)- | C16H14N2O2 | CID 682083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,5-Diphenylhydantoin | 57-41-0 [chemicalbook.com]

Technical Guide: 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-Methylphenyl)-5-phenylhydantoin, also known as 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione, is a heterocyclic organic compound belonging to the hydantoin (B18101) class. It is structurally related to the widely used anticonvulsant drug, Phenytoin (B1677684). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical applications, and safety information. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 51169-17-6 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][4] |

| Molecular Weight | 266.29 g/mol | [1][4] |

| Appearance | White to Off-White Solid/Powder | |

| Melting Point | 225-226 °C | [2] |

| Solubility | Soluble in DMF:HCl (2:1) at 50 mg/mL | |

| InChI | InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | [3][4] |

| SMILES | Cc1ccc(cc1)C2(NC(=O)NC2=O)c3ccccc3 | [3][4] |

Synthesis

The primary method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[5][6][7] This multicomponent reaction offers a direct and efficient route to these heterocyclic compounds.

General Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction involves the treatment of a ketone or an aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate.[7] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin ring.[7]

A general workflow for the Bucherer-Bergs synthesis is depicted in the following diagram:

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Putative Synthesis of this compound

The proposed reaction is as follows:

Caption: Proposed synthesis of this compound.

Analytical Applications

A significant application of this compound is its use as an internal standard in the quantitative analysis of phenytoin in biological matrices by gas chromatography-mass spectrometry (GC-MS).[8][9] Its structural similarity to phenytoin makes it an ideal internal standard, as it behaves similarly during sample preparation and analysis, thus improving the accuracy and precision of the method.[8]

Experimental Protocol: GC-MS Analysis of Phenytoin using this compound as an Internal Standard

The following protocol is a detailed methodology for the quantification of phenytoin in human brain microdialysate, saliva, and blood samples.[8]

4.1.1. Materials and Reagents

-

Phenytoin standard

-

This compound (Internal Standard)

-

Methanol

-

Acetone

-

Citric buffer

-

0.01 M Acetic acid

-

Trimethylsulfonium (B1222738) hydroxide (B78521) (derivatizing agent)

-

Solid-phase extraction (SPE) columns (nonpolar C8-SCX)

-

Nitrogen gas

-

GC-MS system

4.1.2. Sample Preparation and Extraction

-

To 1 mL of calibrators and quality control samples, or 0.5 mL of patient samples, add a known concentration of the internal standard, this compound.

-

Apply the samples to the SPE columns.

-

Wash the SPE columns sequentially with 1 mL of citric buffer and 1 mL of 0.01 M acetic acid.

-

Dry the columns under vacuum (approximately 0.5 bar) for 5 minutes.

-

Elute phenytoin and the internal standard with 2 x 1 mL of acetone.

-

Dry the columns again under vacuum for 1 minute.

-

Transfer the eluate to a 2 mL vial and evaporate to dryness under a stream of nitrogen at 50°C.

4.1.3. Derivatization

-

Reconstitute the dried extract with trimethylsulfonium hydroxide to derivatize the analytes.

4.1.4. GC-MS Analysis

-

Inject the derivatized sample into the GC-MS system.

-

The mass spectrometer is operated in scan mode for the identification and quantification of phenytoin, using specific ion fragments for confirmation.

The workflow for this analytical method is illustrated below:

Caption: Workflow for GC-MS analysis of Phenytoin.

Biological and Toxicological Information

Currently, there is a lack of specific studies on the biological activity, such as anticonvulsant properties, or the detailed toxicology of this compound. It is primarily recognized as an impurity of the drug Phenytoin.[3][10] As a structural analog of Phenytoin, it may warrant further investigation into its pharmacological and toxicological profile.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. The following table summarizes the key safety information.

Table 2: Safety Information

| Category | Information | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child) | |

| Precautionary Statements | P201, P301 + P312 + P330, P308 + P313 | |

| Personal Protective Equipment (PPE) | Dust mask (type N95), Eyeshields, Gloves | |

| Storage | Store in a cool, dry place. | [2] |

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties. While a detailed, specific synthesis protocol is not widely published, the Bucherer-Bergs reaction provides a reliable general method for its preparation. Its primary and most valuable application to date is as an internal standard for the accurate quantification of phenytoin in various biological samples using GC-MS. Further research into its potential biological activities and toxicological profile may be warranted given its structural similarity to phenytoin. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

The Multifaceted Biological Activities of 5-Phenylhydantoin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylhydantoin (B13835) scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of 5-phenylhydantoin derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticonvulsant Activity: A Legacy of Neuronal Inhibition

The most well-established therapeutic application of 5-phenylhydantoin compounds is in the management of epilepsy. Phenytoin (5,5-diphenylhydantoin), a prototypical member of this class, has been a mainstay in anticonvulsant therapy for decades.[1][2] The primary mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, they limit the repetitive firing of action potentials, thereby preventing the spread of seizure activity.[1]

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of various 5-phenylhydantoin derivatives has been extensively evaluated in preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

| Compound | Animal Model | Test | Dose/Concentration | Activity | Reference |

| Phenytoin | Mice/Rats | MES | - | Effective against tonic-clonic seizures | [1][2] |

| 1-Benzenesulfonyl-5,5-diphenylhydantoin | - | MES | - | Comparable to Phenytoin | [1] |

| 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin | - | MES | - | Good activity | [1][3] |

| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | - | MES | - | Good activity | [1][3] |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | - | MES & PTZ | - | Effective against both | [1][3] |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | - | MES | - | Active | [1] |

| 5-(3-fluorophenyl)-5-phenylhydantoin | - | MES | - | Active | [1] |

| 5,5-bis(4-fluorophenyl)hydantoin | - | MES | - | Active | [1] |

| Phenylmethylenehydantoin (PMH) 14 | Mice | MES | ED₅₀ = 28 ± 2 mg/kg | Highly active | [4] |

| Phenylmethylenehydantoin (PMH) 12 | Mice | MES | ED₅₀ = 39 ± 4 mg/kg | Highly active | [4] |

| SB2-Ph (Schiff Base Derivative) | Mice | MES | ED₅₀ = 8.29 mg/kg | Highly potent | [2] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test: This test is a standard preclinical model for evaluating potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Male ICR mice are commonly used.[5]

-

Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) at various doses.[2]

-

Procedure: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes to induce a seizure.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[2][4]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This assay is used to identify compounds that may be effective against absence seizures.

-

Animal Model: Male mice are frequently used.

-

Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures for a specified period (e.g., 30 minutes) is observed.[1][3]

Signaling Pathway

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

5-(p-Methylphenyl)-5-phenylhydantoin molecular weight and formula

An In-depth Technical Guide to 5-(p-Methylphenyl)-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as 5-Phenyl-5-(p-tolyl)hydantoin or MPPH. The document details its physicochemical properties, outlines a standard synthesis protocol, and describes its application in analytical methodologies. This information is intended to support research and development activities involving this compound.

Physicochemical and Structural Data

This compound is a derivative of hydantoin (B18101), a heterocyclic organic compound. It is structurally related to the anticonvulsant drug Phenytoin (B1677684) and is often utilized as an internal standard in analytical procedures for quantifying Phenytoin and its metabolites.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [3][4][5] |

| Molecular Weight | 266.29 g/mol | [3][5] |

| Exact Mass | 266.105527694 Da | [4] |

| CAS Number | 51169-17-6 | [3][4][5] |

| Melting Point | 225-226 °C | [4] |

| Appearance | Powder | |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 395 | [4] |

Experimental Protocols

Synthesis via Bucherer-Berg Reaction

The synthesis of 5,5-disubstituted hydantoins like this compound is commonly achieved through the Bucherer-Berg reaction. This one-pot, multicomponent reaction involves a ketone, ammonium (B1175870) carbonate, and a cyanide source.

Objective: To synthesize this compound from 4-methylbenzophenone (B132839).

Materials:

-

4-Methylbenzophenone (ketone precursor)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (B145695) (solvent)

-

Water (solvent)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel suitable for heating under reflux

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methylbenzophenone in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To this solution, add ammonium carbonate and sodium cyanide. The typical molar ratio is 1 equivalent of the ketone to 1.5-3 equivalents of both ammonium carbonate and cyanide.

-

Heating: Heat the mixture at a temperature between 60°C and 100°C. The reaction is typically stirred for several hours (e.g., 24 hours) to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. This step protonates the hydantoin salt, causing it to precipitate. The pH is typically adjusted to around 6-6.5.

-

Precipitation and Filtration: Cool the acidified mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: Internal Standard for GC-MS

This compound (MPPH) is frequently employed as an internal standard for the quantitative analysis of the antiepileptic drug phenytoin and its primary metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), in biological matrices.[1][2] Its structural similarity and distinct mass ensure reliable quantification.

Objective: To quantify phenytoin in a biological sample (e.g., plasma, saliva) using Gas Chromatography-Mass Spectrometry (GC-MS) with MPPH as an internal standard.

Materials and Equipment:

-

Biological sample (e.g., plasma)

-

This compound (Internal Standard)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., a methylating agent for on-column methylation)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add a precise amount of the internal standard (MPPH) solution.

-

Liquid-Liquid Extraction: Extract the analytes (phenytoin and MPPH) from the matrix using an appropriate organic solvent. This may involve pH adjustment to optimize the extraction efficiency.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent.

-

Derivatization (if necessary): For GC analysis of hydantoins, derivatization is often required to increase volatility and improve chromatographic peak shape. A common method is on-column methylation.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the components, which are then detected by the mass spectrometer.

-

Quantification: Monitor specific ions for both phenytoin and the internal standard (MPPH). The concentration of phenytoin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of phenytoin.

This technical guide provides essential data and protocols for scientists and researchers working with this compound. The information on its synthesis and analytical applications highlights its importance as a research chemical and an indispensable tool in clinical and forensic toxicology.

References

- 1. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound = 99 51169-17-6 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

A Technical Guide to Substituted Hydantoins: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydantoins are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of substituted hydantoins. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes. The information presented herein is intended to facilitate the design and development of novel hydantoin-based therapeutic agents.

Introduction

Hydantoin (B18101), a core heterocyclic scaffold, is a key structural component in numerous biologically active compounds.[6][7][8] First isolated in 1861 by Adolf von Baeyer, this versatile molecule and its derivatives have been explored for a wide range of therapeutic applications.[9] The hydantoin ring system features two nitrogen atoms and two carbonyl groups, providing ample opportunities for chemical modification and the introduction of diverse substituents.[5] These structural modifications play a crucial role in modulating the biological activity of hydantoin derivatives, leading to compounds with a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This guide will delve into the synthetic methodologies for preparing substituted hydantoins, detail their significant biological activities with a focus on quantitative data, and provide insights into their mechanisms of action through signaling pathway diagrams.

Synthesis of Substituted Hydantoins

The synthesis of the hydantoin scaffold and its derivatives can be achieved through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis, offering a straightforward method for the preparation of 5-substituted and 5,5-disubstituted hydantoins.[1][10] This multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate.[1][11]

Logical Workflow for the Bucherer-Bergs Reaction:

Caption: A logical workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbonyl compound (1 equivalent) in a suitable solvent, such as aqueous ethanol (B145695).

-

Addition of Reagents: Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution.

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 60-70°C, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol or water) to afford the pure substituted hydantoin.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a route to 5-substituted hydantoins starting from α-amino acids.[9][11][12] This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[12]

Experimental Workflow for Urech Hydantoin Synthesis:

Caption: A two-step experimental workflow for the Urech hydantoin synthesis.

Detailed Experimental Protocol (General):

-

Ureido Acid Formation: Dissolve the α-amino acid in water and add an aqueous solution of potassium cyanate. Heat the mixture to facilitate the formation of the ureido acid intermediate.

-

Cyclization: After the formation of the ureido acid, add a mineral acid (e.g., concentrated hydrochloric acid) to the reaction mixture.

-

Heating and Isolation: Heat the acidified solution to induce cyclization. The hydantoin product often precipitates upon cooling.

-

Purification: Collect the product by filtration, wash with water, and recrystallize to obtain the pure 5-substituted hydantoin.

Biological Activities of Substituted Hydantoins

Substituted hydantoins exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

Hydantoin derivatives are well-established as anticonvulsant agents, with phenytoin (B1677684) being a prominent example used in the treatment of epilepsy.[2][9][13][14][15][16] These compounds often exert their effects by modulating voltage-gated sodium channels in neurons, which inhibits the spread of seizure activity.[17]

Signaling Pathway of Hydantoin Anticonvulsants:

Caption: The mechanism of action of hydantoin anticonvulsants on sodium channels.

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference |

| Phenytoin | Maximal Electroshock (MES) | 9.5 | [13] |

| Mephenytoin | Maximal Electroshock (MES) | 15 | [2] |

| Ethotoin | Maximal Electroshock (MES) | 35 | [14] |

| N-acetyl-D,L-alanine benzylamide | Maximal Electroshock (MES) | Potent | [18] |

| 4-methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one | Maximal Electroshock (MES) | Active | [18] |

Anticancer Activity

Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[3][4][19][20] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival.[20] Spirohydantoin derivatives, in particular, have shown promising antiproliferative effects.[21]

Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | SW480 (Colon) | - | [21] |

| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | SW620 (Colon) | - | [21] |

| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | PC3 (Prostate) | - | [21] |

| 3-benzhydryl-5-phenyl hydantoin | HeLa (Cervical) | 21 | [22] |

| 3-benzhydryl-5-phenyl hydantoin | MCF-7 (Breast) | 20 | [22] |

Note: Specific IC50 values for the spirohydantoin derivative were not provided in the abstract.

Antimicrobial Activity

Hydantoin derivatives have also demonstrated significant antimicrobial properties against a range of pathogens.[3][4][23][24][25] Some derivatives are designed to be membrane-active, disrupting the integrity of bacterial cell membranes, a mechanism that can be effective against drug-resistant strains.[23][24][25]

Table 3: Antimicrobial Activity of Selected Hydantoin Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Nitrofurantoin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [24] |

| Hydantoin Derivative Dimer (Compound 18) | Broad-spectrum (GM) | 7.32 | [23] |

| Hydantoin cyclohexyl sulfonamide (Compound 3w) | Botrytis cinerea | EC50 = 4.80 | [26] |

| Hydantoin cyclohexyl sulfonamide (Compound 3q) | Sclerotinia sclerotiorum | EC50 = 1.44 | [26] |

| Hydantoin cyclohexyl sulfonamide (Compound 3h) | Erwinia carotovora | EC50 = 2.65 | [26] |

GM: Geometric Mean; EC50: Half-maximal effective concentration

Conclusion

Substituted hydantoins represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. The synthetic versatility of the hydantoin core allows for the generation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects, underscores the therapeutic potential of this class of molecules. This technical guide provides a foundational overview of the synthesis and biological importance of substituted hydantoins, aiming to inspire further research and development in this exciting field. The detailed protocols and compiled quantitative data serve as a practical resource for scientists working to unlock the full therapeutic potential of hydantoin derivatives.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 5. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydantoin - Wikipedia [en.wikipedia.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 11. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]

- 12. ikm.org.my [ikm.org.my]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. jddtonline.info [jddtonline.info]

- 16. A Review on the Some Biological Activities of the Hydantoin Derivatives | Semantic Scholar [semanticscholar.org]

- 17. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 18. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Anticonvulsant Therapy: A Technical History of Phenylhydantoins

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of phenylhydantoins, most notably phenytoin (B1677684), represents a watershed moment in the history of pharmacology and the treatment of epilepsy. This technical guide provides a comprehensive overview of the discovery, synthesis, and early clinical evaluation of this pivotal class of compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental foundations that established phenylhydantoins as a cornerstone of antiepileptic therapy. This document delves into the original synthetic methodologies, the innovative screening protocols that revealed their therapeutic potential, and the quantitative data from seminal clinical studies.

Early Discoveries and Synthesis of the Hydantoin (B18101) Core

The story of phenylhydantoins begins with the synthesis of the parent hydantoin ring structure. In 1861, German chemist Adolf von Baeyer first isolated hydantoin during his research on uric acid by hydrogenating allantoin.[1] This foundational discovery laid the chemical groundwork for future derivatives.

A significant advancement came in 1873 when Friedrich Urech developed a method for synthesizing substituted hydantoins, now known as the Urech hydantoin synthesis.[2] This reaction involves the treatment of an amino acid with potassium cyanate (B1221674), followed by acidification to induce cyclization.

Experimental Protocol: Urech Hydantoin Synthesis

This protocol is a generalized representation of the Urech synthesis for producing a hydantoin from an amino acid.

Materials:

-

α-Amino acid

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

Esterification (Optional but common in modern variations): The amino acid is first converted to its ethyl ester by refluxing with ethanol and bubbling hydrogen chloride gas through the mixture. This step protects the carboxylic acid and improves solubility.

-

Ureido Formation: The amino acid (or its ester) is dissolved in water. An aqueous solution of potassium cyanate is added, typically at a low temperature (-5°C to 0°C). The reaction mixture is stirred for several hours to form the intermediate ureido derivative (hydantoic acid).

-

Cyclization: The solution containing the hydantoic acid is acidified with concentrated hydrochloric acid and heated under reflux. This promotes the intramolecular cyclization, eliminating a molecule of water to form the hydantoin ring.

-

Isolation: Upon cooling, the hydantoin product often crystallizes out of the solution and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.

The Synthesis of Phenytoin: Heinrich Biltz's Contribution

The critical step towards the development of modern phenylhydantoin anticonvulsants was the synthesis of 5,5-diphenylhydantoin, later named phenytoin. This was first achieved in 1908 by the German chemist Heinrich Biltz.[2] The Biltz synthesis involves the condensation of benzil (B1666583) (a 1,2-diketone) with urea (B33335) in the presence of a base.[3] This reaction proceeds through a mechanism analogous to the benzilic acid rearrangement.

Experimental Protocol: Biltz Synthesis of Phenytoin

The following is a representative laboratory-scale protocol for the Biltz synthesis of phenytoin.

Materials:

-

Benzil

-

Urea

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil and urea in ethanol.

-

Base Addition: Add an aqueous solution of potassium hydroxide to the flask. The typical molar ratio of benzil:urea:KOH is approximately 1:1.5:2.

-

Reflux: Heat the mixture to reflux for at least 2 hours. The solution will typically darken.

-

Isolation of Intermediate Salt: After reflux, cool the reaction mixture to room temperature and then pour it into a beaker of cold water. A precipitate of by-products may form, which can be removed by filtration. The filtrate contains the potassium salt of phenytoin.

-

Precipitation of Phenytoin: Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic. Phenytoin will precipitate as a white solid.

-

Purification: Collect the crude phenytoin by suction filtration, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from hot ethanol to obtain the pure product.

The Bucherer-Bergs Reaction: An Alternative Pathway

Another important method for synthesizing hydantoins is the Bucherer-Bergs reaction, reported by Hans Theodor Bucherer and Hermann Bergs in the late 1920s and early 1930s.[4] This multicomponent reaction combines a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (like potassium or sodium cyanide) to produce a 5-substituted or 5,5-disubstituted hydantoin.[5] This method was also applied to the synthesis of phenytoin starting from benzophenone, though initial yields were reported to be low.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of a Phenylhydantoin

This protocol describes the general synthesis of a 5-phenylhydantoin (B13835) from acetophenone.

Materials:

-

Acetophenone

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ethanol

-

Water

Procedure:

-

Reaction Mixture: In a sealed pressure vessel, combine acetophenone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heating: Heat the mixture, typically between 60°C and 110°C, for several hours. The pressure inside the vessel will increase.

-

Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The hydantoin product often precipitates from the reaction mixture.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.

Discovery of Anticonvulsant Properties: The Putnam and Merritt Breakthrough

For nearly three decades after its initial synthesis, phenytoin (5,5-diphenylhydantoin) remained an obscure chemical compound. In the 1920s, it was re-synthesized by Arthur Dox at Parke-Davis as part of a program searching for new hypnotic drugs. However, because it lacked sedative effects, it was shelved and considered inactive.[7]

The true therapeutic potential of phenytoin was unveiled in 1936 through the systematic work of Dr. Tracy Putnam and Dr. H. Houston Merritt at Boston City Hospital.[7] At the time, the only significant treatments for epilepsy were bromides and phenobarbital (B1680315), both of which had pronounced sedative side effects. Putnam and Merritt hypothesized that anticonvulsant activity could be separated from hypnotic effects and developed an animal model to test this.[8]

Experimental Protocol: Putnam and Merritt's Anticonvulsant Screening Model

Animal Model:

-

Cats were used as the experimental animal.

Procedure:

-

Determination of Seizure Threshold: An electrical stimulus was delivered to the cat's brain via an occipital and a mouth electrode. The minimum current (in milliamperes) required to induce a convulsive seizure was determined for each animal. This baseline convulsive threshold was typically between 6 and 15 milliamperes.[8]

-

Drug Administration: A test compound was administered to the cat.

-

Post-Drug Seizure Threshold Measurement: After a set period, the seizure threshold was re-determined by applying the electrical stimulus again.

-

Efficacy Assessment: The efficacy of the compound as an anticonvulsant was quantified by the degree to which it raised the seizure threshold. A significant increase indicated anticonvulsant activity.

-

Sedation Assessment: The hypnotic effect of the drug was assessed by observing the animal's behavior (e.g., its ability to walk).

Using this model, Putnam and Merritt demonstrated that while phenobarbital tripled or quadrupled the seizure threshold, it did so at doses that caused significant sedation.[8] In contrast, phenytoin showed the "greatest anticonvulsant activity and the least hypnotic activity," proving their hypothesis and identifying the first nonsedating antiepileptic drug.[8]

Early Clinical Efficacy of Phenytoin

Following the promising results from their animal model, Merritt and Putnam initiated clinical trials of phenytoin (as its more soluble sodium salt) in patients with severe epilepsy who were refractory to existing treatments. Their findings, published in the Journal of the American Medical Association in 1938, were transformative.[9]

Quantitative Data from Merritt and Putnam's 1938 Clinical Study

The study included 142 patients who had been treated for two to eleven months. The results demonstrated remarkable efficacy, particularly for grand mal and psychic equivalent seizures.

| Seizure Type | Completely Relieved | Frequency Greatly Decreased | Total Improved |

| Grand Mal | 58% | 27% | 85% |

| Petit Mal | 35% | 49% | 84% |

| Psychic Equivalent | 67% | 33% | 100% |

Data sourced from Merritt and Putnam's 1938 publication in JAMA.[9]

The study also noted that side effects, such as dizziness, ataxia, and tremors, occurred in approximately 15% of patients, and a toxic dermatitis was observed in 5% of cases.[9] Despite these adverse effects, the dramatic improvement in seizure control for a previously intractable patient population was a major therapeutic advance.

Mechanism of Action: Stabilizing the Inactive State of Sodium Channels

The primary mechanism of action of phenytoin, elucidated through decades of subsequent research, is the modulation of voltage-gated sodium channels in neurons.[10] Phenytoin exhibits a use-dependent and voltage-dependent blockade of these channels.

During the high-frequency neuronal firing that characterizes an epileptic seizure, phenytoin preferentially binds to the sodium channels in their inactive state.[10][11] This binding stabilizes the channel in this non-conducting conformation, prolonging the refractory period and preventing the neuron from firing another action potential too quickly.[10] This selective inhibition of high-frequency firing allows phenytoin to suppress seizure activity while having minimal effect on normal, lower-frequency neuronal transmission, which explains its lack of sedative properties.

Conclusion

The journey of phenylhydantoins from an obscure laboratory chemical to a first-line antiepileptic therapy is a landmark in the history of drug discovery. The initial syntheses by pioneers like Biltz provided the chemical entity, but it was the innovative and systematic screening methodology of Putnam and Merritt that unlocked its therapeutic potential. Their work not only introduced phenytoin, the first nonsedating anticonvulsant, but also established a new paradigm for drug development: the use of animal models to identify compounds with specific pharmacological actions before human trials. The principles and discoveries outlined in this guide continue to influence the search for novel and more effective treatments for neurological disorders today.

References

- 1. mdpi.com [mdpi.com]

- 2. Urech-Hydantoinsynthese – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 6. A randomized, double-blind study of phenytoin for the prevention of post-traumatic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. ilae.org [ilae.org]

- 9. Landmark article Sept 17, 1938: Sodium diphenyl hydantoinate in the treatment of convulsive disorders. By H. Houston Merritt and Tracy J. Putnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(p-Methylphenyl)-5-phenylhydantoin, a compound often utilized as an internal standard in the quantitative analysis of phenytoin (B1677684) and its derivatives by GC-MS.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 266.29 g/mol | [2] |

| Melting Point | 225-226 °C | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF:HCl (2:1) | |

| CAS Number | 51169-17-6 |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H |

| ~8.5 | Singlet | 1H | N-H |

| 7.2 - 7.5 | Multiplet | 9H | Aromatic protons |

| 2.3 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (C4) |

| ~156 | C=O (C2) |

| ~140 | Aromatic C |

| ~138 | Aromatic C |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~70 | Quaternary C (C5) |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2900-3000 | Weak | Aliphatic C-H stretching |

| 1710-1780 | Strong | C=O stretching (Hydantoin ring) |

| 1600-1650 | Medium | C=C stretching (Aromatic) |

| 1400-1500 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound are listed below.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 266 | High | [M]⁺ (Molecular ion) |

| 193 | Medium | [M - C₆H₅NCO]⁺ |

| 119 | High | [C₈H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition :

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Acquisition :

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing : The spectrum is baseline-corrected and the peaks are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry

-

Instrumentation : A mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct infusion source.

-

GC-MS Protocol :

-

GC Conditions :

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: 50-500 amu.

-

Source temperature: 230 °C.

-

-

-

Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

Structural Characterization of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-(p-Methylphenyl)-5-phenylhydantoin, also known as 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione. This document details the physicochemical properties, spectroscopic data, and a proposed synthetic method for this compound.

Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the hydantoin (B18101) class.[1] It is structurally related to the anticonvulsant drug phenytoin. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄N₂O₂ | [2][3][4] |

| Molecular Weight | 266.29 g/mol | [2] |

| CAS Number | 51169-17-6 | [2] |

| Melting Point | 225-226 °C | |

| Appearance | Powder | |

| Solubility | Soluble in a 2:1 mixture of DMF and HCl (50 mg/mL) |

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. However, crystallographic data for structurally similar compounds provide valuable insights into the expected molecular geometry. For instance, the crystal structure of the closely related (5S)-5-methyl-5-phenylimidazolidine-2,4-dione has been determined, revealing a monoclinic crystal system.[5] It is anticipated that the introduction of a tolyl group in place of the methyl group at the 5-position would influence the crystal packing and intermolecular interactions, though the core hydantoin ring structure would remain planar.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The expected signals for this compound would include:

-

Aromatic protons from the phenyl and p-tolyl groups, likely appearing in the range of 7-8 ppm.

-

A singlet for the methyl protons of the p-tolyl group, expected around 2.3 ppm.

-

Signals for the N-H protons of the hydantoin ring, which can be broad and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

Two distinct carbonyl carbon signals from the hydantoin ring, typically in the range of 150-180 ppm.

-

A quaternary carbon signal for the C5 position of the hydantoin ring.

-

Aromatic carbon signals for the phenyl and p-tolyl rings.

-

A signal for the methyl carbon of the p-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 266. The fragmentation pattern would likely involve the loss of substructures such as the phenyl and tolyl groups.

Experimental Protocols

Synthesis via Bucherer-Bergs Reaction

A plausible and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction.[5][6][7] This one-pot, multicomponent reaction is widely used for the preparation of 5,5-disubstituted hydantoins.

Reactants:

-

4-Methylbenzophenone (precursor ketone)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Solvent (e.g., aqueous ethanol)

Procedure:

-

A mixture of 4-methylbenzophenone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol (B145695) and water.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the hydantoin product precipitates out of the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.

Reaction Mechanism: The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, cyanide, and ammonia (B1221849) (from the decomposition of ammonium carbonate). This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which subsequently cyclizes to yield the hydantoin ring.

Structural Characterization Workflow

The following diagram illustrates the typical workflow for the structural characterization of the synthesized this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the molecular structure.

References

- 1. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for the Use of 5-(p-Methylphenyl)-5-phenylhydantoin as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) is a close structural analog of the anti-epileptic drug phenytoin (B1677684). This structural similarity makes it an excellent internal standard for the quantitative analysis of phenytoin and its metabolites in various biological matrices. The use of an internal standard is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response, thereby ensuring the accuracy and precision of the results.

These application notes provide detailed protocols for the use of MPPH as an internal standard in the quantification of phenytoin using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to guide researchers, scientists, and drug development professionals in setting up and validating their own analytical methods.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione, 5-Phenyl-5-(p-tolyl)hydantoin, MPPH |

| CAS Number | 51169-17-6[1] |

| Molecular Formula | C₁₆H₁₄N₂O₂[1] |

| Molecular Weight | 266.29 g/mol [1] |

| Appearance | Powder[1] |

| Melting Point | 225-226 °C[1] |

Application: Quantification of Phenytoin in Biological Matrices

MPPH is primarily utilized as an internal standard for the determination of phenytoin concentrations in biological samples such as blood, plasma, saliva, and brain microdialysate.[1][2] Its utility is most prominently documented in GC-MS based methods.

Key Advantages of Using MPPH as an Internal Standard:

-

Structural Similarity: MPPH closely mimics the chemical behavior of phenytoin during extraction and derivatization processes.

-

Chromatographic Co-elution (in proximity): While having a slightly different retention time to be distinguishable, it elutes close to phenytoin, ensuring that both compounds experience similar chromatographic conditions.

-

Mass Spectral Similarity: The fragmentation pattern of MPPH in mass spectrometry is similar to that of phenytoin, aiding in consistent ionization and detection.

Experimental Protocols

Quantification of Phenytoin in Human Blood, Saliva, and Brain Microdialysate by GC-MS